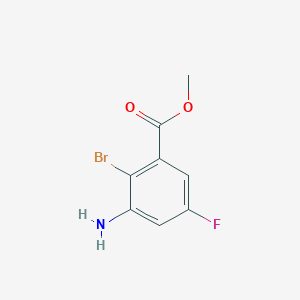

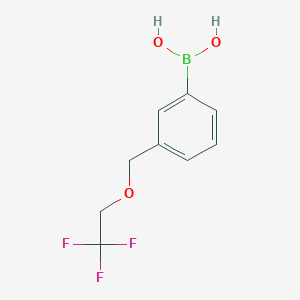

![molecular formula C12H12N2O B1401012 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 108651-01-0](/img/structure/B1401012.png)

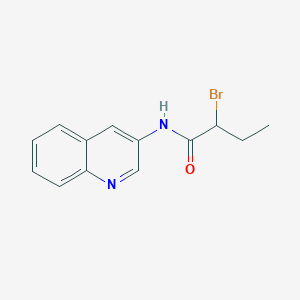

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Overview

Description

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a nitrogen-containing heterocyclic compound . It is a derivative of naphthyridines, which are analogs of naphthalene . Naphthyridines are classified into six types, depending on the location of the nitrogen atoms in the benzene rings .

Synthesis Analysis

In a study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were obtained and their reactivity was studied . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and nitrogen atoms . The structure includes a naphthyridine core, which is a nitrogen-containing heterocyclic analog of naphthalene .Chemical Reactions Analysis

In the synthesis process, a series of reactions occur, including the formation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines . The reactivity of these compounds was studied, leading to the synthesis of novel derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the presence of any functional groups .Scientific Research Applications

Heterocyclic Compound Importance in Pharmaceuticals

Heterocyclic compounds, particularly those related to the tetrahydrobenzo[b]pyran structure, are of significant interest in pharmaceutical research due to their presence in many naturally occurring compounds and drug candidates. A review highlights the synthesis of these molecules using various organocatalysts, emphasizing the importance of green chemistry principles in their production. These compounds are synthesized through three-component catalyzed synthesis, offering potential for the development of new medications and highlighting their critical role in organic chemistry and pharmacology (Kiyani, 2018).

Broad Spectrum of Biological Activities

1,8-Naphthyridine derivatives have attracted attention due to their diverse biological properties, making them potent scaffolds in therapeutic research. They exhibit a broad range of activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. These compounds have also shown potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis, among others. This review demonstrates the versatility of 1,8-naphthyridine derivatives in medicinal chemistry and their significant potential in drug development (Madaan et al., 2015).

Quinoxaline and Its Analogues

Quinoxalines, including benzopyrazines, are notable for their applications as dyes, pharmaceuticals, and antibiotics. These compounds have been explored for their antitumoral properties, serving as catalysts' ligands and offering promising avenues for new pharmaceutical developments. This review underscores the importance of quinoxaline compounds in the synthesis of heterocycles and their potential in medical research (Pareek and Kishor, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Given the potential biological activities of naphthyridine derivatives, there is significant interest in further exploring the properties and potential applications of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one . This includes the development of new synthetic methods and the investigation of their potential as scaffolds for various inhibitors .

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUBNNNBFLEJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

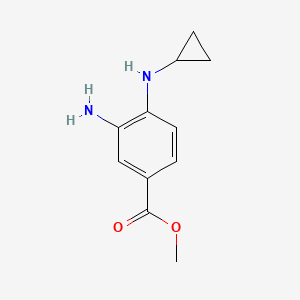

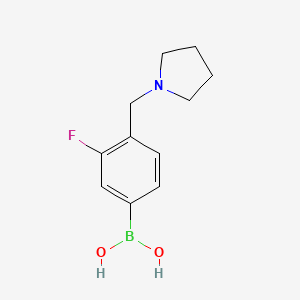

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

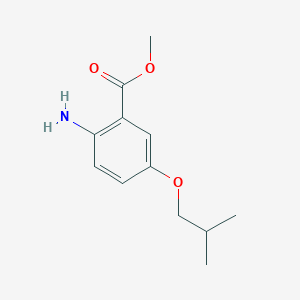

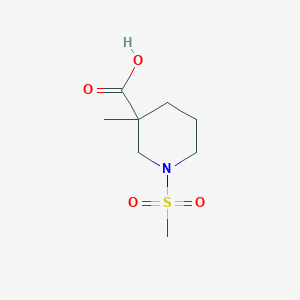

![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)

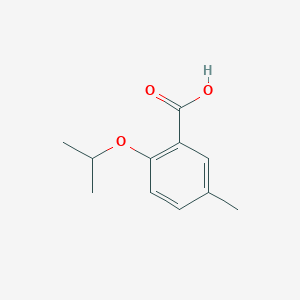

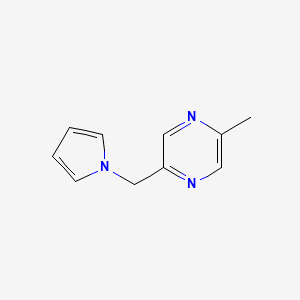

![(2,2-Dimethylpropyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400950.png)